Pyrolan

描述

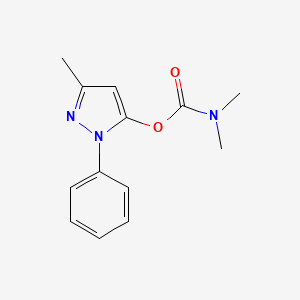

Pyrolan, also known as 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate, is a carbamate ester with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.2771 g/mol . It is a crystalline solid that is soluble in water and fats . This compound is primarily used as an insecticide and is known for its effectiveness in controlling pests in agricultural settings .

准备方法

Synthetic Routes and Reaction Conditions

Pyrolan can be synthesized through the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran . This reaction typically occurs under mild conditions and yields N-alkoxycarbonyl pyrroles. Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions that involve the use of carbamic acid derivatives and pyrazole compounds. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to avoid the formation of unwanted by-products .

化学反应分析

Types of Reactions

Pyrolan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: This compound can undergo substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides, sulfonyl chlorides, and benzoyl chloride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and carbamate derivatives .

科学研究应用

Fire Prevention in Construction

Pyrolan as a Fire Retardant:

- This compound is primarily recognized for its role as a fire-retardant coating for wooden structures. It is designed to slow down the combustion process of wood, providing critical time for evacuation during a fire incident.

- The coating forms an insulating layer that reduces the spread of flames and prevents the release of toxic substances during combustion, such as formaldehyde and heavy metals .

Performance Standards:

- This compound coatings meet stringent fire behavior standards, achieving classifications such as B-s1, d0 under EN 13501-1, indicating low flammability and minimal smoke production .

- The application methods include spray, roller, or brush techniques, with spray application recommended for efficiency.

Case Study:

- In a study involving timber construction in public buildings (schools and hospitals), structures treated with this compound exhibited significantly improved fire resistance compared to untreated wood. This enhancement was crucial for meeting safety regulations and ensuring occupant safety during emergencies .

Medicinal Applications

Phytochemical Properties:

- This compound is derived from plants of the genus Pyrola, which have been used in traditional medicine for their therapeutic properties. Research indicates that these plants contain bioactive compounds that exhibit antioxidant, anti-inflammatory, and neuroprotective effects .

Neuroprotective Effects:

- A study on Pyrola incarnata demonstrated its potential in treating neurodegenerative diseases. The compound showed promise in improving cognitive functions in mice subjected to β-amyloid-induced memory impairment. Ursolic acid, a significant phytochemical found in Pyrola incarnata, was identified as a key agent responsible for these neuroprotective effects .

Antioxidant Activity:

- Extracts from Pyrola rotundifolia have been shown to possess high antioxidant activity, which may protect against oxidative stress-related damage . This property makes it valuable for developing health supplements aimed at enhancing overall health and preventing chronic diseases.

Agricultural Uses

Pesticidal Properties:

- This compound is classified as a carbamate pesticide, which acts similarly to organophosphate insecticides by inhibiting acetylcholinesterase activity in pests. This mechanism makes it effective against various insect populations while being less toxic to mammals compared to other pesticides .

Case Study:

作用机制

Pyrolan exerts its effects by inhibiting cholinesterase, specifically acetylcholinesterase (AChE). This inhibition occurs through the carbamoylation of the active sites of the enzyme, forming unstable complexes. This suppression of acetylcholine esterase leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses .

相似化合物的比较

Similar Compounds

Carbaryl: Another carbamate pesticide with similar insecticidal properties.

Aldicarb: A carbamate pesticide known for its high toxicity.

Methomyl: A carbamate insecticide with a broad spectrum of activity.

Uniqueness

Pyrolan is unique due to its specific molecular structure, which allows it to form unstable complexes with cholinesterases, making it an effective cholinesterase inhibitor. Its solubility in both water and fats also enhances its versatility in various applications .

生物活性

Pyrolan, derived from the genus Pyrola, exhibits notable biological activities that have garnered attention in various fields of research, particularly in pharmacology and traditional medicine. This article explores the biological properties of this compound, focusing on its antioxidant, cytotoxic, and potential therapeutic effects, supported by data tables and case studies.

1. Overview of this compound

Pyrola species are known for their rich phenolic content, which contributes to their biological activities. For instance, Pyrola rotundifolia has been studied for its antioxidant properties and cytotoxic effects against various cancer cell lines.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays:

- DPPH Radical Scavenging : This assay measures the ability of extracts to donate electrons to free radicals.

- ABTS Assay : Similar to DPPH, this assay evaluates the scavenging ability against the ABTS radical cation.

- Metal Chelating Activity : This assesses the ability to bind metal ions, which can catalyze oxidative processes.

Results Summary

The leaves of Pyrola rotundifolia showed moderate radical scavenging activity and strong metal chelation capabilities. The effective concentration (EC50) for linoleic acid oxidation inhibition was determined to be 0.05 mg/mL .

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Moderate |

| ABTS Scavenging | Moderate |

| Linoleic Acid Oxidation | EC50 = 0.05 mg/mL |

3. Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against multiple leukemic cell lines using trypan blue vital staining to assess cell viability.

Case Study Findings

A study evaluated the cytotoxicity of P. rotundifolia extracts on five leukemic cell lines. The results indicated significant cytotoxic effects, with varying IC50 values:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HL-60 | 12.3 ± 2.1 |

| HL-60/MX1 | 3.3 ± 0.4 |

| HL-60/MX2 | 17.8 ± 2.4 |

| CEM/C1 | 16.9 ± 1.9 |

| CCRF/CEM | 6.2 ± 0.7 |

The study found a strong positive correlation between total gallotannin content and cytotoxicity across these cell lines, suggesting that gallotannins may play a crucial role in inducing apoptosis in leukemic cells .

4. Phytochemical Composition

The phytochemical analysis revealed a variety of bioactive compounds within P. rotundifolia, including flavonoids and gallotannins, which are linked to its antioxidant and cytotoxic properties.

Key Compounds Identified

- Galloylglucose : Noted for its antioxidant properties.

- Chimaphilin : Isolated from P. incarnata, demonstrated inhibition against breast cancer cells (IC50 = 43.30 μM) and induced mitochondrial dysfunction leading to apoptosis .

5. Conclusion

The biological activity of this compound is promising, particularly regarding its antioxidant and cytotoxic properties against cancer cells. The presence of phenolic compounds, especially gallotannins, appears to be integral to these activities, supporting the traditional use of Pyrola species in herbal medicine.

Future research should focus on isolating specific compounds and exploring their mechanisms of action in greater detail to fully elucidate their therapeutic potential.

属性

IUPAC Name |

(5-methyl-2-phenylpyrazol-3-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-9-12(18-13(17)15(2)3)16(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDIWDLJKRKBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC(=O)N(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042361 | |

| Record name | Pyrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrolan is a crystalline solid. (NTP, 1992) | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

320 to 324 °F at 0.2 mmHg (NTP, 1992) | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

87-47-8 | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYROLAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYROLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868K72C292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

122 °F (NTP, 1992) | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。